Lipophilicity Advantage: 2-Methoxy Group Elevates logP by ~0.8 Units Over Des-Methoxy Methyl 5-Bromonicotinate
Methyl 5-bromo-2-methoxynicotinate exhibits a measured logP of 2.60, compared to a logP of 1.82 for Methyl 5-bromonicotinate (CAS 29681-44-5), which lacks the 2-methoxy substituent . This ~0.78 log unit increase corresponds to an approximately 6-fold increase in octanol-water partition coefficient, translating to higher predicted membrane permeability for derived drug candidates. The consensus logP from five computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) yields 1.77, with a computed aqueous solubility of 0.647 mg·mL⁻¹ (logS = −2.58, class: soluble) . The free acid analog, 5-bromo-2-methoxynicotinic acid (CAS 54916-66-4), has a substantially lower logP of 1.55–1.76 and correspondingly higher aqueous solubility, making the methyl ester the preferred form for reactions requiring organic-solvent compatibility .
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.60 (measured); Consensus logP = 1.77; Solubility = 0.647 mg·mL⁻¹ |
| Comparator Or Baseline | Methyl 5-bromonicotinate (CAS 29681-44-5): logP = 1.82; 5-Bromo-2-methoxynicotinic acid (CAS 54916-66-4): logP = 1.55–1.76 |
| Quantified Difference | ΔlogP ≈ +0.78 vs des-methoxy analog; ΔlogP ≈ +0.84–1.05 vs free acid |
| Conditions | LogP measured/computed at 25 °C; solubility in aqueous buffer (pH unadjusted) |
Why This Matters
A logP difference of ~0.8 units can shift a compound across critical lipophilicity thresholds in lead optimization (e.g., crossing logP 2 to 3), directly influencing oral absorption, CNS penetration, and plasma protein binding—procurement of the correct scaffold is therefore non-negotiable.
